

Application Notes and Protocols: Pharmacokinetic Analysis of BMS-820132 in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] As a glucokinase activator (GKA), it has been investigated for its potential in the treatment of type 2 diabetes.[2][3] Understanding the pharmacokinetic profile of **BMS-820132** is crucial for designing preclinical efficacy and safety studies. These application notes provide a summary of the pharmacokinetic parameters of **BMS-820132** in mice and detailed protocols for conducting such an analysis.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **BMS-820132** in mice after a single intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of **BMS-820132** in Mice (IV Administration)



Parameter	Value	Units
Dose	2.5	mg/kg
Cmax	24.9	μΜ
t½	2.1	h
AUC ₀ - ₂₄ h	2.9	μM·h
CLTp	0.3	mL/min/kg

Data sourced from MedchemExpress.com.[1]

Table 2: Pharmacokinetic Parameters of BMS-820132 in Mice (Oral Administration)

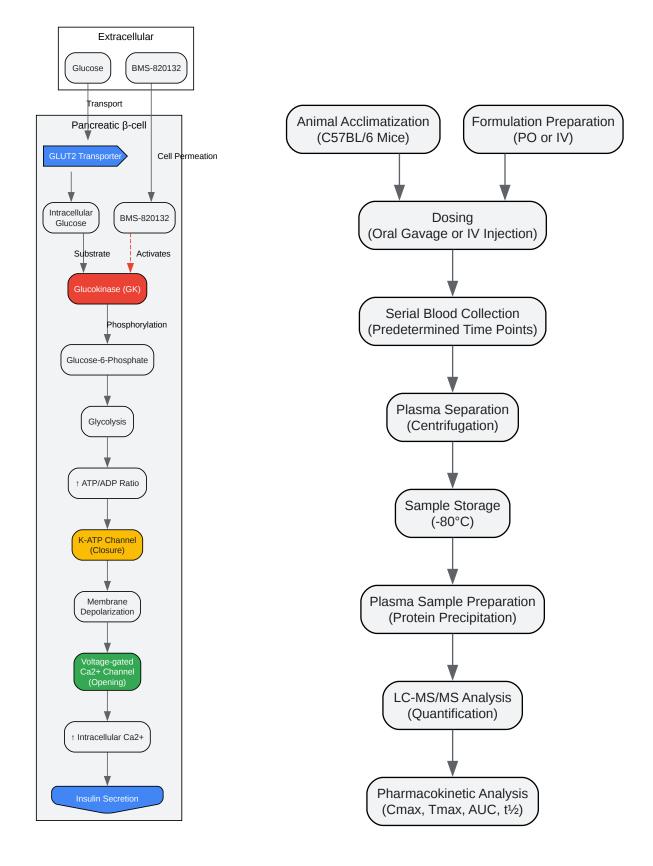
Parameter	Value	Units
Dose	5	mg/kg
Cmax	14.1	μМ
Tmax	0.5	h
AUC ₀ - ₂₄ h	49.7	μM·h
F	100	%

Data sourced from MedchemExpress.com.[1]

Signaling Pathway

BMS-820132 acts as a partial activator of glucokinase. In pancreatic β-cells, glucokinase acts as a glucose sensor. Activation of glucokinase by **BMS-820132** enhances the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion.





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